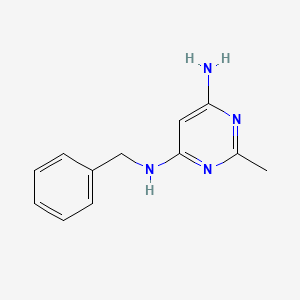

N4-benzyl-2-methylpyrimidine-4,6-diamine

Description

N4-Benzyl-2-methylpyrimidine-4,6-diamine is a pyrimidine derivative characterized by a benzyl group at the N4 position and a methyl group at the C2 position of the pyrimidine ring. Pyrimidine-diamines are frequently explored for their pharmacological and materials science applications due to their tunable electronic properties and capacity for hydrogen bonding, which influence interactions with biological targets or materials matrices .

Such modifications are common in optimizing pharmacokinetic properties or photophysical performance in related compounds .

Properties

Molecular Formula |

C12H14N4 |

|---|---|

Molecular Weight |

214.27 g/mol |

IUPAC Name |

4-N-benzyl-2-methylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C12H14N4/c1-9-15-11(13)7-12(16-9)14-8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H3,13,14,15,16) |

InChI Key |

GHVCHGQODVKUJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)NCC2=CC=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Pyrimidine-Diamine Derivatives and Their Substituents

Key Differences and Implications

Substituent Effects on Bioactivity

- N4-Benzyl vs. N4-Dimethyl: The benzyl group in this compound introduces greater hydrophobicity compared to N4-dimethyl analogs (e.g., ), which may enhance blood-brain barrier penetration but reduce aqueous solubility. This is critical in CNS-targeting agents, as seen in N6-(4-aminophenyl)-2,N4,N4-trimethylpyrimidine-4,6-diamine .

- C2-Methyl vs.

Pharmacological Potential

- Kinase Inhibition : Tucatinib, a quinazoline-diamine derivative, demonstrates HER2 selectivity due to its triazolopyridine and oxazole substituents . While this compound lacks these moieties, its pyrimidine core may still interact with ATP-binding pockets in kinases.

- Anti-Aggregation Activity : Compounds like RS-0406 (pyridazine-diamine) disrupt α-synuclein fibrils via β-sheet breaking . The benzyl group in this compound could similarly interfere with protein aggregation through hydrophobic interactions.

Materials Science Relevance

- Electroluminescence: Triazine-diamine derivatives (e.g., DACT-II) achieve high external quantum efficiency (EQE) via optimized dipole orientation and donor-acceptor design . Pyrimidine-diamines with benzyl groups may exhibit comparable tunability in OLEDs but require further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.